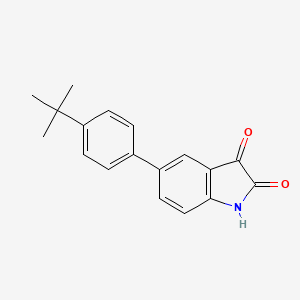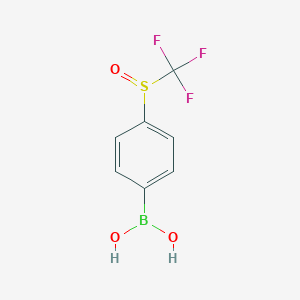
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structural properties, which include a trifluoromethyl group attached to a sulfinyl group on a phenyl ring, with a boronic acid functional group. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: The major product is (4-((Trifluoromethyl)sulfonyl)phenyl)boronic acid.
Reduction: The major product is (4-((Trifluoromethyl)thio)phenyl)boronic acid.
Substitution: The major products are various aryl-substituted derivatives, depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Wirkmechanismus
The mechanism of action of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid in chemical reactions involves the activation of the boronic acid group, which facilitates the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl and sulfinyl groups can also influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid): Similar structure but lacks the sulfinyl group.
(4-(Trifluoromethyl)benzeneboronic acid): Another similar compound with a slightly different naming convention.
Uniqueness
(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and sulfinyl groups, which can impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H6BF3O3S |
|---|---|
Molekulargewicht |
238.00 g/mol |
IUPAC-Name |
[4-(trifluoromethylsulfinyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O3S/c9-7(10,11)15(14)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H |
InChI-Schlüssel |
VXHFPXQSTKTYNC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)S(=O)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


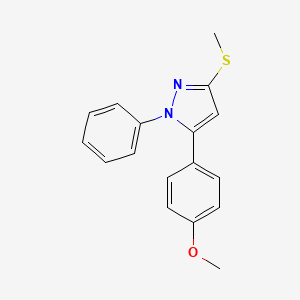
![[(2S,3S)-3-phenyloxiran-2-yl]methanol](/img/structure/B12854565.png)
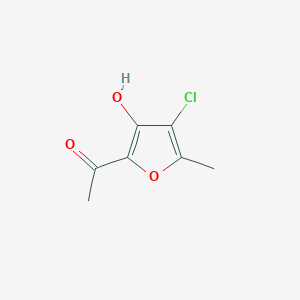

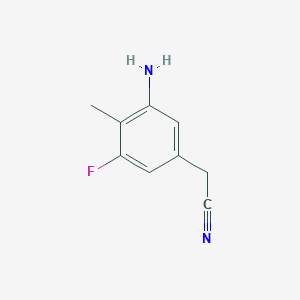
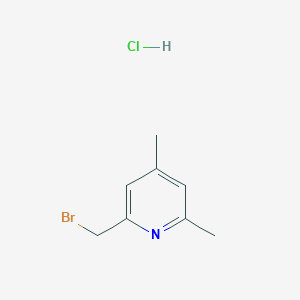
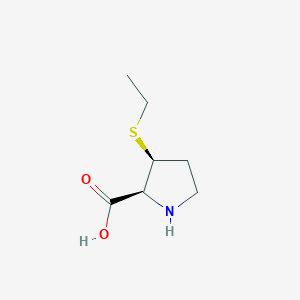
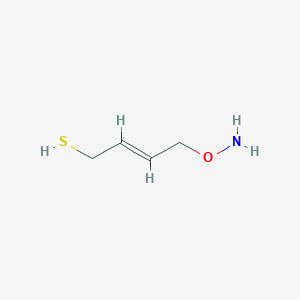
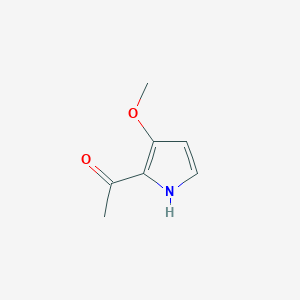
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
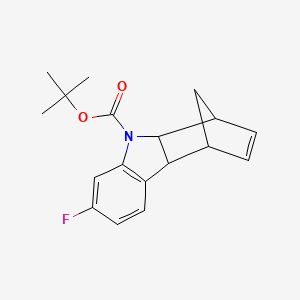
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)

